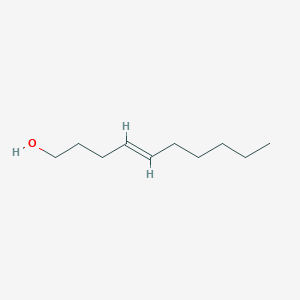

Dec-4-en-1-ol

Overview

Description

Dec-4-en-1-ol is a chemical compound with the molecular formula C10H20O . Its molecular weight is 156.2652 . It is also known by other names such as (Z)-4-Decen-1-ol and cis-4-Decen-1-ol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ . This structure is available as a 2D Mol file . Physical and Chemical Properties Analysis

This compound has a density of 0.853g/mL at 25°C (lit.) . Its melting point is estimated to be -4.05°C , and it has a boiling point of 231-232°C (lit.) . It has a flash point of >230°F . It is miscible with ethanol, diethyl ether, propylene glycol, mineral oil, and most fixed oils .Scientific Research Applications

Mismatch between the demands of risk assessment and practice of scientists : Alcock, Macgillivray, and Busby (2011) reviewed the challenges in aligning the knowledge produced by scientists with the evidence demanded by regulators, using the example of Deca-BDE, a flame retardant chemical. This highlights issues in standard methodologies and the quest for innovative research, which may be relevant to understanding the broader context of chemical safety and research practices related to compounds like Dec-4-en-1-ol (Alcock, Macgillivray, & Busby, 2011).

Safety practices in academic labs : Kemsley (2009) discussed the need for awareness of risks and regular hazard assessments in academic labs, specifically in the context of a chemical fire incident. This highlights the importance of safety and risk management in research involving chemicals, which could be relevant for handling this compound (Kemsley, 2009).

Solvent-Free Aerobic Epoxidation of Dec-1-ene Using Gold/Graphite as a Catalyst : Gupta et al. (2015) explored the oxidation of dec-1-ene, a compound structurally similar to this compound. Their research focused on the epoxide yield using gold nanoparticles, which could offer insights into potential catalytic processes involving this compound (Gupta et al., 2015).

Ethenolysis of ricinoleic acid methyl ester : Behr, Krema, and Kämper (2012) investigated the ethenolysis of ricinoleic acid methyl ester to produce oleochemical key substances, including Dec-1-ene-4-ol. This research could be indirectly relevant to understanding reactions involving this compound (Behr, Krema, & Kämper, 2012).

Safety and Hazards

Dec-4-en-1-ol is classified as an irritant . It may be fatal if swallowed and enters airways . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and taking measures against static discharges . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Properties

IUPAC Name |

(E)-dec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNFOJWKJSYIDH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

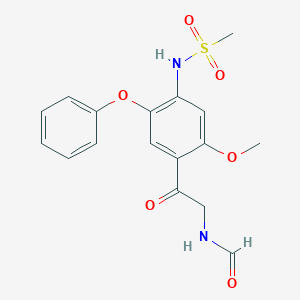

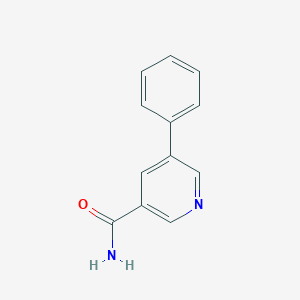

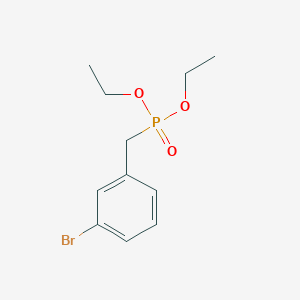

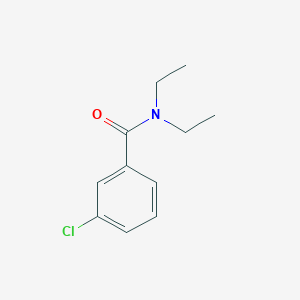

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)